-Anilinonaphthalene-6-sulfonic acid (2-ANPSA) is a synthetic organic compound. It can be prepared through the sulfonation of 2-aminonaphthalene with sulfuric acid [1]. 2-ANPSA is a white to slightly yellow crystalline powder that is soluble in water and slightly soluble in ethanol [1].
-ANPSA has been used in various scientific research applications, including:
2-Anilinonaphthalene-6-sulfonic acid is an organic compound with the chemical formula C₁₆H₁₂N₁O₃S. It features a naphthalene ring substituted with an aniline group and a sulfonic acid group, making it a sulfonated derivative of anilino-naphthalene. This compound is notable for its fluorescent properties, which are utilized in various biochemical applications. The structure consists of a naphthalene core with an amino group attached at the second position and a sulfonic acid group at the sixth position, contributing to its unique chemical behavior and solubility characteristics in aqueous environments .
There is no current research available on the mechanism of action of 2,6-ANS in any biological system.
2-Anilinonaphthalene-6-sulfonic acid exhibits significant biological activity, particularly as a fluorescent probe. It has been shown to bind to proteins, enhancing fluorescence upon binding. This property makes it valuable in studying protein conformational changes and interactions. Additionally, its ability to interact with hydrophobic regions of proteins allows for insights into protein folding and stability .
The synthesis of 2-Anilinonaphthalene-6-sulfonic acid typically involves:
These steps can be adjusted based on specific laboratory conditions or desired yields .
2-Anilinonaphthalene-6-sulfonic acid has various applications:
Several compounds share structural similarities with 2-Anilinonaphthalene-6-sulfonic acid, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 6-Anilinonaphthalene-2-sulfonate | Similar naphthalene structure | Position of sulfonic acid affects binding properties |
| 1-Anilinonaphthalene-5-sulfonate | Different substitution pattern on naphthalene | May exhibit different fluorescence properties |
| 4-Aminobenzenesulfonic acid | Contains a sulfonic acid but lacks naphthalene | Primarily used as a dye rather than a probe |
Each of these compounds has distinct properties that affect their applications in research and industry. 2-Anilinonaphthalene-6-sulfonic acid stands out due to its specific binding characteristics and fluorescent properties, making it particularly valuable in biochemical studies .
The synthesis of 2,6-ANS derivatives has evolved significantly through modern catalytic strategies. A prominent method involves the Ullmann coupling reaction, which facilitates the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction, historically limited by harsh thermal conditions, has been refined using microwave-assisted copper(0) catalysis, achieving yields of up to 74% under mild conditions. The microwave approach reduces reaction times from hours to minutes while minimizing side reactions, making it ideal for synthesizing electron-deficient anilinonaphthalene derivatives.
Another advancement involves regioselective sulfonation of naphthalene precursors. By controlling the sulfonation temperature and sulfuric acid concentration, researchers achieve preferential sulfonation at the 6-position of the naphthalene ring. Subsequent amination via palladium-catalyzed cross-coupling introduces diverse aniline substituents, enabling precise tuning of electronic properties.
Table 1: Synthetic Methods for 2,6-ANS Derivatives
| Method | Catalytic System | Yield (%) | Key Advantage |
|---|---|---|---|
| Microwave Ullmann | Cu(0)/DMEDA | 74 | Rapid, mild conditions |
| Thermal Ullmann | CuBr/Phenanthroline | 58 | High substrate tolerance |
| Palladium Cross-Coupling | Pd(OAc)₂/Xantphos | 65 | Regioselective amination |
These methods highlight the balance between efficiency and selectivity, with microwave-assisted synthesis emerging as the most scalable approach for industrial applications.
The fluorescent quantum yield ($$ \Phi $$) of 2,6-ANS derivatives is highly sensitive to molecular structure and environment. Defined as $$ \Phi = \frac{\text{photons emitted}}{\text{photons absorbed}} $$, this parameter increases when non-radiative decay pathways are suppressed. Key modifications include:
Table 2: Quantum Yield Variations in 2,6-ANS Derivatives
| Derivative | Substituent | Solvent | $$ \Phi $$ |
|---|---|---|---|
| 2,6-ANS | H | Water | 0.002 |
| 2,6-ANS-OCH₃ | Methoxy | Ethanol | 0.12 |
| 2,6-ANS-NH₂ | Amino | Cyclohexane | 0.40 |
These findings underscore the interplay between electronic effects and microenvironment polarity in optimizing fluorescence for biosensing applications.
Crystallographic studies of 2,6-ANS derivatives remain limited, but indirect evidence from cyclodextrin inclusion complexes provides insights into sulfonate group behavior. In β-cyclodextrin complexes, the sulfonate moiety adopts an axial orientation, forming hydrogen bonds with hydroxyl groups on the cyclodextrin rim. This orientation stabilizes the complex by aligning the naphthalene core within the hydrophobic cavity, as confirmed by fluorescence lifetime distributions and rotational correlation times.
Molecular dynamics simulations further reveal that sulfonate rotation is restricted in protein-binding pockets. For instance, in albumin complexes, the sulfonate group engages in salt bridges with arginine residues, locking it into a conformation that maximizes $$ \pi $$-stacking interactions with aromatic protein residues. This rigid positioning enhances fluorescence by reducing vibrational energy dissipation.
Figure 1: Proposed Sulfonate Orientation in Protein Complexes
(The sulfonate group (red) forms hydrogen bonds (dashed lines) with adjacent amino acid residues, while the naphthalene core (blue) aligns with hydrophobic pockets.)
While direct X-ray crystallography data are sparse, these computational and spectroscopic models provide a foundation for rational design of 2,6-ANS derivatives with tailored binding affinities.
The fluorescence properties of 2-anilinonaphthalene-6-sulfonic acid (hereafter referred to as 2-ANPSA) are strongly modulated by the polarity of its microenvironment. In aqueous solutions, the sulfonic acid group facilitates intermolecular charge-transfer (CT) interactions with water molecules, leading to nonradiative decay and reduced fluorescence quantum yield. This quenching mechanism is absent in hydrophobic environments, where restricted solvent motion and reduced CT pathways enhance fluorescence intensity and lifetime [2] [3].
Key Observations:
Table 1: Fluorescence Parameters of ANS and 1NPN in Buffer (pH 7.3)
| Probe | Lifetime (ns) | Quantum Yield | Nonradiative Rate (10⁻⁸ s⁻¹) | Emission Max (nm) |
|---|---|---|---|---|
| 2-ANPSA (ANS) | 0.248 | 0.0032 | 40.2 | 540 |
| 1NPN | 2.49 | 0.019 | 3.9 | 475 |
Data adapted from studies on ANS (8-anilino-1-naphthalenesulfonic acid), a structurally related compound [2]. The sulfonate group’s role in CT quenching is analogous to 2-ANPSA.
The sulfonic acid group of 2-ANPSA participates in electrostatic interactions with positively charged residues (e.g., arginine, lysine) in proteins. These interactions stabilize the fluorophore in specific binding sites, enhancing its fluorescence through reduced mobility and restricted CT pathways.
Mechanistic Insights:
Solvent relaxation—the dynamic reorganization of solvent dipoles around excited fluorophores—significantly influences 2-ANPSA’s emission properties. In polar solvents, solvent relaxation causes a red shift (bathochromic shift) due to stabilization of the excited state. Conversely, in hydrophobic environments, restricted solvent mobility leads to a blue shift (hypsochromic shift) [5].
Experimental Evidence:
The discrimination between buried and surface-exposed binding pockets represents a fundamental challenge in protein binding site characterization, with significant implications for understanding protein function and drug discovery. This methodological approach relies on multiple experimental and computational strategies to accurately distinguish between different types of binding environments [1] [2].
Accessible surface area calculations provide the primary framework for distinguishing buried from surface-exposed binding pockets. The buried surface area, which measures the size of the interface in protein complexes, may differ significantly from the accessible surface area lost upon association if conformational changes occur [2]. Research has demonstrated that the accessible surface area calculated in the bound state of components averages 3.3% greater than in their unbound state, with buried surface area being 7% greater than the change in accessible surface area [2].
The geometric classification utilizes rolling sphere algorithms and grid-based occupancy calculations to identify potential binding pockets. These methods evaluate the fraction of directions enclosed by the target macromolecule for each grid point, enabling systematic identification of cavities with different accessibility characteristics [3]. Surface-exposed binding sites demonstrate higher solvent accessibility values, typically exhibiting accessible surface area thresholds that distinguish them from buried hydrophobic pockets [4].
2-Anilinonaphthalene-6-sulfonic acid demonstrates exceptional utility in discriminating between binding pocket types through its environment-sensitive fluorescence properties. The compound exhibits distinct fluorescence characteristics when bound to buried versus surface-exposed sites, with fluorescence enhancement reflecting the hydrophobicity and structural constraints of the binding environment [5] [6].
Studies utilizing 2-anilinonaphthalene-6-sulfonic acid with avidin revealed that the compound exhibits the greatest fluorescence enhancement when bound to buried binding sites, with more than 95% reversal upon competitive displacement [5]. The molar fluorescence enhancement ratio between bound and free states reached 111 ± 22, indicating substantial environmental sensitivity that enables discrimination between different binding pocket types [5].
Time-resolved fluorescence measurements provide detailed information about binding pocket characteristics through lifetime analysis. 2-Anilinonaphthalene-6-sulfonic acid incorporated into protein films exhibits fluorescence with multiple lifetime components that correspond to binding sites with distinct hydrophobicities [7]. Long-lifetime components (14.41-15.18 nanoseconds) indicate high hydrophobicity and restricted mobility characteristic of buried binding pockets, while short-lifetime components (5.62-7.79 nanoseconds) correspond to more solvent-exposed environments [8].
The differential accessibility of binding sites to water molecules provides another discriminatory criterion. 2-Anilinonaphthalene-6-sulfonic acid located in buried binding sites demonstrates resistance to water accessibility, maintaining homogeneously broadened decay-associated spectra upon protein hydration [7]. In contrast, surface-exposed binding sites show significant spectral changes upon hydration, with solvent-induced fluctuations producing ensemble characteristics typical of more accessible environments [7].
Structure-based computational methods have evolved to predict buried versus surface-exposed binding pockets using machine learning approaches that encode macromolecule sequence, structure, and energetic characteristics [3]. These methods utilize geometric descriptors, hydrophobicity indices, and accessibility parameters to classify binding sites systematically.
The recognition of interface residues from carbon alpha positions alone achieves 94% accuracy with 70-96% sensitivity and 58-94% specificity for identifying interfacial regions [4]. This approach proves particularly valuable when analyzing low-resolution protein structures where detailed atomic coordinates may not be available.
The application of 2-anilinonaphthalene-6-sulfonic acid as a fluorescent reporter for alpha-helix transition kinetics provides unprecedented insights into protein folding dynamics and conformational changes. This methodology exploits the compound's sensitivity to local hydrophobic environments and structural changes during helix formation and dissolution processes.
Alpha-helix formation involves two fundamental events: nucleation and propagation, which occur on distinctly different timescales [9]. Research utilizing temperature-jump infrared spectroscopy has demonstrated that the time required to form one alpha-helical turn is approximately 315 nanoseconds, while elongation by one residue requires 5.9 nanoseconds [9]. 2-Anilinonaphthalene-6-sulfonic acid binding to newly formed alpha-helical structures provides real-time monitoring of these transition events through fluorescence enhancement.
The helix-coil transition kinetics of alanine-based alpha-helical peptides exhibit complex length-dependent behaviors that deviate from theoretical predictions [10]. When monitored using fluorescent probes, these transitions demonstrate that efficient end-capping sequences not only stabilize preexisting helices but also promote helix formation through initiation processes [10]. The relaxation times following temperature perturbations show complex relationships with peptide length, indicating that alpha-helix transition kinetics are determined by multiple sequence-dependent factors [10].
Time-resolved fluorescence measurements using 2-anilinonaphthalene-6-sulfonic acid enable detection of conformational intermediates during alpha-helix transitions [11]. The compound's fluorescence properties change dramatically when proteins undergo helix-coil transitions, providing a sensitive reporter for monitoring these structural changes in real-time.
Studies of alpha-helical assembly formation demonstrate that 2-anilinonaphthalene-6-sulfonic acid can detect the induction of alpha-helical structure in biologically active peptides upon complexation with designed helix bundle proteins [12]. The fluorescence enhancement correlates directly with the alpha-helical content, enabling quantitative assessment of helix formation dynamics. Temperature-scanning measurements reveal that alpha-helical assemblies are constructed through hydrophobic interactions, with the fluorescent probe providing sensitive detection of these association events [12].
The detection of alpha-helix transitions using 2-anilinonaphthalene-6-sulfonic acid relies on the compound's ability to report changes in local hydrophobic environments during protein folding. As alpha-helices form, hydrophobic patches become buried within the protein structure, leading to altered fluorescence characteristics of bound probe molecules [13].
Analysis of heterogeneous fluorescence decays in proteins demonstrates that 2-anilinonaphthalene-6-sulfonic acid fluorescence characteristics represent convoluted results of ground-state populational distributions, structural changes, and excited-state photophysics [13]. The fluorescence decay contains information not only about protein structure but also molecular populational distributions, enabling detailed characterization of folding intermediates and transition states [13].
The kinetic analysis of alpha-helix transitions using 2-anilinonaphthalene-6-sulfonic acid requires sophisticated modeling approaches that account for the complex nature of fluorescence decay profiles. Maximum entropy methods and nonlinear least squares analysis provide complementary approaches for extracting kinetic parameters from fluorescence lifetime data [13].
Research with apomyoglobin unfolding demonstrates that 2-anilinonaphthalene-6-sulfonic acid fluorescence reports on protein conformational transitions through expanding and merging lifetime distributions [13]. At physiological pH, when proteins are predominantly in native states, the compound exhibits predominant long-lifetime fluorescence from relaxed charge transfer states. As proteins unfold, the contributions from different fluorescence states change systematically, providing detailed information about folding pathway intermediates [13].
Temperature-jump studies coupled with fluorescence detection reveal that helix formation follows a diffusion search model, with conformational relaxation kinetics depending on both initial and final temperatures [11]. This temperature dependence indicates that the folding free energy landscape is non-two-state-like, allowing population of conformational ensembles with different helical lengths and relaxation times [11].
The application of 2-anilinonaphthalene-6-sulfonic acid in studying protein folding intermediates has revealed that most folding intermediates typically escape detection during normal experimental conditions [14]. However, strategic destabilization of specific protein regions can trap partially unfolded intermediates, enabling detailed characterization of folding mechanisms and identification of transition state structures [14].
Multi-site binding models in multi-domain proteins represent sophisticated theoretical frameworks essential for understanding complex protein-ligand interactions that cannot be adequately described by simple single-site binding models. These models account for the cooperative and non-cooperative interactions that occur when multiple binding sites exist within single protein molecules or multi-domain protein complexes.
Multi-site binding interactions occur when proteins possess multiple binding sites for the same ligand, resulting in binding stoichiometries higher than 1:1 [15]. The conventional protein-protein interaction model assumes binding through a single site, but this approach fails to capture the complexity of multi-domain protein systems where ligands can bind at closely located multiple sites with individual binding free energies [16].
The Multiple-Site model describes interactions where proteins bind to partner proteins through closely located multiple binding sites on the partner surface by transiently docking at each site with distinct binding energetics [16]. For N-residue peptides, the number of potential binding sites equals N-S+1 when a domain recognizes an S-residue sequence, enabling comprehensive analysis of binding multiplicity [16].
Cooperative allosteric transitions in multimeric proteins demonstrate how ligand binding to one subunit triggers conformational changes affecting binding sites in other subunits [17]. This cooperativity can manifest through two primary models: the concerted model, where all subunits switch simultaneously between high and low affinity conformations, and the sequential model, where conformational changes propagate through the protein structure progressively [17].
Research utilizing Bayesian isothermal titration calorimetry approaches has identified positive cooperativity in multi-site binding systems such as the hub protein LC8 [18]. These studies reveal that cooperativity drives formation of saturated induced-dimer structures, which represent the functional units of most protein complexes. The ability to quantify thermodynamic parameters for multi-site binding interactions provides crucial insights into cooperative mechanisms [18].
Global analysis of isothermal titration calorimetry data from multiple experimental configurations enhances detection of multi-site binding and quantification of cooperativity between sites [19]. This approach has been successfully applied to characterize binding between adaptor proteins such as LAT, Grb2, and Sos1, revealing that Grb2 binds to two sites on Sos1 with significantly different affinities [19].
The experimental validation of multi-site binding models requires careful consideration of protein concentration uncertainties and their impact on parameter determination [18]. Heat maps of practical parameter identifiability calculated from synthetic data demonstrate that the ability to determine microscopic binding parameters depends strongly on both the parameters themselves and experimental conditions [18].
Multi-domain proteins present unique challenges for binding analysis due to the complex interplay between intra-domain and inter-domain interactions [20]. The folding of multi-domain proteins resembles protein-protein binding, with extreme cases ranging from ordered domain-wise folding to cooperative folding mechanisms modulated by interdomain interactions [20].
Studies of Y-family DNA polymerase IV reveal how interdomain interactions modulate folding mechanisms, leading to shifts between ordered domain-wise folding, backtracking folding, and cooperative folding [20]. These investigations demonstrate that native protein topology represents an evolutionary trade-off between fast, stable folding and tight functional binding capabilities [20].
The characterization of binding sites in multi-domain proteins requires sophisticated analytical approaches that account for the multiple types of binding environments present within these complex structures. Computational methods for binding site prediction utilize machine learning approaches that encode sequence, structure, template knowledge, geometry, and energetic characteristics specific to multi-domain architectures [3].
Binding site identification in multi-domain proteins benefits from multiple-ligand-mapping molecular dynamics simulations that incorporate different probe types simultaneously [21]. This approach enables efficient mapping of hydrophobic, hydrogen-bonding, charged, and cryptic binding sites without requiring multiple separate simulation sets [21]. The method demonstrates particular utility for identifying binding sites that span domain interfaces or exhibit allosteric communication between domains [21].
The analysis of multi-site binding data requires sophisticated statistical approaches that can handle the increased complexity compared to single-site models [18]. Bayesian approaches provide robust frameworks for parameter estimation while accounting for experimental uncertainties and model selection criteria [18].